Propionitrile-3,3,3-D3
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Overview
Description
Propionitrile-3,3,3-D3, also known as deuterated propionitrile, is a stable isotope-labeled compound where the hydrogen atoms in the methyl group are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties, such as its ability to act as a tracer in metabolic studies and its use in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionitrile-3,3,3-D3 can be synthesized through the reaction of chloroethane-2,2,2-D3 with tetrabutylammonium cyanide. This reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves the use of deuterated reagents and catalysts to achieve high yields and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Propionitrile-3,3,3-D3 undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and thiols to form corresponding iminols, imidates, and thioimidates.
Oxidation: Can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves the use of nucleophiles like water, alcohols, and thiols under mild conditions.
Oxidation: Often requires oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Iminols: Formed from the addition of water.
Imidates: Formed from the addition of alcohols.
Thioimidates: Formed from the addition of thiols.
Scientific Research Applications
Propionitrile-3,3,3-D3 is used in various scientific research applications, including:
NMR Spectroscopy: Acts as a deuterated solvent or internal standard due to its unique isotopic properties.
Metabolic Studies: Used as a tracer to study metabolic pathways and enzyme activities.
Biomedical Research:
Mechanism of Action
The mechanism of action of propionitrile-3,3,3-D3 involves its interaction with molecular targets through its nitrile group. The compound can undergo hydrolysis to form corresponding amides or carboxylic acids, which can then participate in various biochemical pathways . The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile-D3: Another deuterated nitrile compound used in NMR spectroscopy.
Butyronitrile-D3: A longer-chain deuterated nitrile with similar applications.
Succinonitrile-D4: A deuterated dinitrile compound used in polymer research.
Uniqueness
Propionitrile-3,3,3-D3 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its intermediate chain length also makes it versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C3H5N |
---|---|
Molecular Weight |
58.10 g/mol |
IUPAC Name |
3,3,3-trideuteriopropanenitrile |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3 |
InChI Key |
FVSKHRXBFJPNKK-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC#N |
Canonical SMILES |
CCC#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.